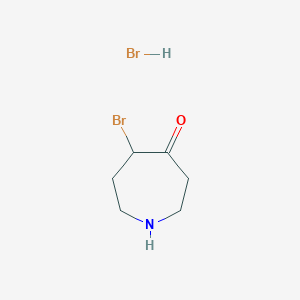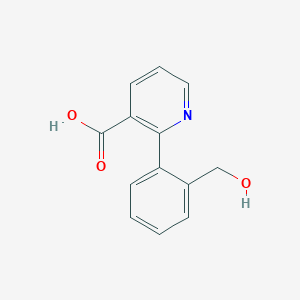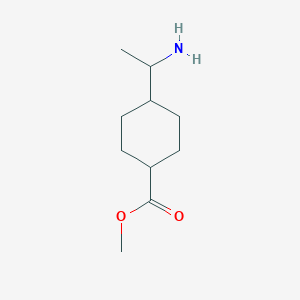amino}propanoic acid CAS No. 65592-16-7](/img/structure/B6325062.png)
3-{[(t-Butoxy)carbonyl](cyclohexyl)amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-{(t-Butoxy)carbonylamino}propanoic acid” is an organic compound that incorporates a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carboxylic acid a trigonal planar shape (around the carbonyl carbon) making the bond angles roughly 120 degrees .
Synthesis Analysis
The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
A resonance structure exists where one of the lone pairs of the hydroxyl oxygen (OH) is conjugated with the pi bond system of the carbonyl group . The conjugation can be represented by the resonance structure shown below which holds all the atoms in the carboxylic acid in a co-planar arrangement .Chemical Reactions Analysis
Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical and Chemical Properties Analysis
The compound has an empirical formula (Hill Notation) of C14H25NO4 and a molecular weight of 271.35 . It is a solid form with a SMILES string of O=C (OC © ©C)NC (C1CCCCC1)CC (O)=O .Mechanism of Action
Target of Action
This compound is a type of tert-butyloxycarbonyl (Boc)-protected amino acid , which are typically used in peptide synthesis . The targets would therefore likely be dependent on the specific peptide sequence being synthesized.
Mode of Action
The compound interacts with its targets through the formation of peptide bonds in the process of peptide synthesis . The Boc group serves as a protective group for the amino group during peptide bond formation . Once the peptide bond is formed, the Boc group can be removed under acidic conditions .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . The formation of peptide bonds and the subsequent removal of the Boc group are key steps in this pathway . The resulting peptides can then participate in various biological processes, depending on their specific amino acid sequence.
Pharmacokinetics
As a boc-protected amino acid, it is expected to have good solubility in organic solvents , which could potentially influence its absorption and distribution.
Result of Action
The primary result of the action of this compound is the formation of peptides with a specific amino acid sequence . These peptides can have various effects at the molecular and cellular level, depending on their specific structure and the targets they interact with.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the removal of the Boc group . Additionally, the solubility of the compound in different solvents can influence its availability for reaction .
Safety and Hazards
Properties
IUPAC Name |
3-[cyclohexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15(10-9-12(16)17)11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBAVFJYVBXWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599430 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-N-cyclohexyl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65592-16-7 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-N-cyclohexyl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine](/img/structure/B6325070.png)


